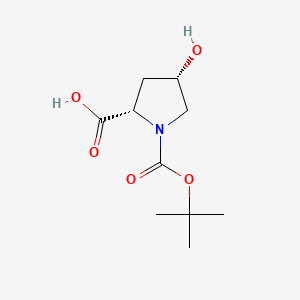
4-Acetylamino-furazan-3-carbonsäure
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Acetylamino-furazan-3-carboxylic acid is a heterocyclic compound that belongs to the class of oxadiazoles. Oxadiazoles are five-membered rings containing one oxygen and two nitrogen atoms.
Wissenschaftliche Forschungsanwendungen
4-Acetylamino-furazan-3-carboxylic acid has a wide range of scientific research applications:
Wirkmechanismus
Mode of Action
It’s structurally related to 4-aminofurazan-3-carboxylic acid amidrazone, which has been used as a cation in the development of insensitive energetic materials . These materials are insensitive to impact and friction, suggesting that the compound may interact with its targets in a way that stabilizes them against physical stress .
Result of Action
Related compounds have been shown to desensitize energetic materials, suggesting that this compound may have similar effects .
Biochemische Analyse
Biochemical Properties
4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. For instance, it has been observed to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are primarily through hydrogen bonding and electrostatic interactions, which stabilize the enzyme-substrate complex and enhance the catalytic efficiency .
Cellular Effects
The effects of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid on cellular processes are profound. It influences cell signaling pathways, gene expression, and cellular metabolism. In particular, this compound has been shown to modulate the expression of genes involved in apoptosis and cell proliferation. It activates the MAPK/ERK signaling pathway, leading to increased cell survival and proliferation . Additionally, it affects cellular metabolism by altering the activity of key metabolic enzymes, thereby influencing the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid exerts its effects through specific binding interactions with biomolecules. It acts as an inhibitor of certain enzymes, such as acetylcholinesterase, by binding to the active site and preventing substrate access. This inhibition is mediated through hydrogen bonding and van der Waals interactions, which stabilize the inhibitor-enzyme complex . Furthermore, it can induce changes in gene expression by interacting with transcription factors and modulating their activity .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid change over time. The compound is relatively stable under standard laboratory conditions, but it can degrade under extreme pH or temperature conditions. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased expression of stress response proteins and alterations in metabolic pathways .
Dosage Effects in Animal Models
The effects of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid vary with different dosages in animal models. At low doses, it has been observed to have a protective effect against oxidative stress and inflammation. At high doses, it can induce toxic effects, such as hepatotoxicity and nephrotoxicity, due to the accumulation of reactive metabolites . Threshold effects have been noted, where the beneficial effects are observed up to a certain dosage, beyond which adverse effects become prominent .
Metabolic Pathways
4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid is involved in several metabolic pathways. It is metabolized primarily in the liver by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other metabolic enzymes, influencing the overall metabolic flux and altering metabolite levels within the cell .
Transport and Distribution
Within cells and tissues, 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid is transported and distributed through specific transporters and binding proteins. It is known to interact with organic anion transporters and albumin, which facilitate its distribution and accumulation in target tissues. These interactions are crucial for its bioavailability and therapeutic efficacy .
Subcellular Localization
The subcellular localization of 4-Acetamido-1,2,5-oxadiazole-3-carboxylic acid is essential for its activity and function. It is predominantly localized in the cytoplasm and mitochondria, where it exerts its effects on cellular metabolism and energy production. Targeting signals and post-translational modifications, such as phosphorylation, play a role in directing this compound to specific cellular compartments .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Acetylamino-furazan-3-carboxylic acid typically involves the cyclization of an amidoxime with an acyl chloride, an anhydride, or an activated carboxylic acid. The reaction is usually carried out in a suitable solvent, followed by cyclocondensation in the presence of a base such as tetrabutylammonium fluoride (TBAF) in tetrahydrofuran (THF) at room temperature . Another common method involves the reaction of hydrazides with carboxylic acids, aldehydes, or acid chlorides, followed by cyclization using dehydrating agents like thionyl chloride (SOCl2), phosphoryl chloride (POCl3), or phosphoric anhydride (P4O10) .
Industrial Production Methods
Industrial production methods for oxadiazoles, including 4-Acetylamino-furazan-3-carboxylic acid, often involve large-scale synthesis using similar reaction conditions as described above. The choice of reagents and solvents may vary depending on the desired yield and purity of the final product. Optimization of reaction conditions, such as temperature, pressure, and reaction time, is crucial for efficient industrial production .
Analyse Chemischer Reaktionen
Types of Reactions
4-Acetylamino-furazan-3-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can lead to the formation of amines or other reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like amines, thiols, and alcohols can be used in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, reduction may produce amines, and substitution reactions can result in various substituted derivatives .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2,4-Oxadiazole: Another regioisomer with similar biological activities but different chemical properties.
1,3,4-Oxadiazole: Known for its broad spectrum of pharmacological activities, including antibacterial, antifungal, and anticancer properties.
1,2,3-Oxadiazole:
Uniqueness
4-Acetylamino-furazan-3-carboxylic acid is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to undergo various chemical reactions and its wide range of applications in different fields make it a valuable compound for scientific research and industrial applications .
Eigenschaften
IUPAC Name |
4-acetamido-1,2,5-oxadiazole-3-carboxylic acid |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H5N3O4/c1-2(9)6-4-3(5(10)11)7-12-8-4/h1H3,(H,10,11)(H,6,8,9) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SFFOZUNRRFANMP-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=NON=C1C(=O)O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H5N3O4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.













![Ethyl 2-[(2-chloroacetyl)amino]-4,5,6,7-tetrahydro-1-benzothiophene-3-carboxylate](/img/structure/B1269940.png)
